

# Application Notes and Protocols: Competitive Binding Assay for Reltecimod and CD28

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Reltecimod is a synthetic peptide that modulates the host immune response by targeting the T-cell co-stimulatory receptor, CD28.[1][2] It acts by binding to the dimer interface of CD28 expressed on T-cells, thereby attenuating the acute inflammation associated with severe infections.[2] Understanding the binding characteristics of Reltecimod to its target, CD28, is crucial for elucidating its mechanism of action and for the development of novel immunomodulatory therapies. This document provides detailed protocols for performing a competitive binding assay to characterize the interaction between Reltecimod and CD28. Three common assay formats are described: an Enzyme-Linked Immunosorbent Assay (ELISA), a Fluorescence Polarization (FP) assay, and a Radioligand Binding Assay (RBA).

# **Principle of Competitive Binding Assays**

Competitive binding assays are used to determine the affinity of a ligand (in this case, **Reltecimod**) for a receptor (CD28) by measuring its ability to compete with a known, labeled ligand for binding to the receptor. The concentration of the unlabeled ligand required to displace 50% of the labeled ligand is known as the IC50 (Inhibitory Concentration 50%), which can be used to determine the binding affinity (Ki).

# **Data Presentation**



The quantitative data obtained from these assays should be summarized for clear comparison. Below is a template for presenting the binding affinity data.

| Assay<br>Method                 | Labeled<br>Ligand                                       | Unlabeled<br>Competitor | Target<br>Protein                            | IC50 (nM)          | Ki (nM)            |
|---------------------------------|---------------------------------------------------------|-------------------------|----------------------------------------------|--------------------|--------------------|
| ELISA                           | Biotinylated-<br>CD28 Ligand<br>(e.g., Biotin-<br>B7-1) | Reltecimod              | Recombinant<br>Human CD28                    | User<br>Determined | User<br>Calculated |
| Fluorescence<br>Polarization    | Fluorescently -labeled peptide                          | Reltecimod              | Recombinant<br>Human CD28                    | User<br>Determined | User<br>Calculated |
| Radioligand<br>Binding<br>Assay | [125I]-labeled<br>CD28 Ligand                           | Reltecimod              | CD28-<br>expressing<br>cells or<br>membranes | User<br>Determined | User<br>Calculated |

Note: The IC50 and Ki values are dependent on experimental conditions and should be determined empirically. For context, other small molecule inhibitors of the broader CD80-CD28 interaction have shown EC50 values in the nanomolar range (e.g., 90 nM) in in-vitro assays.[3]

# CD28 Signaling Pathway and Reltecimod's Point of Intervention

The following diagram illustrates the CD28 signaling pathway, which is initiated upon engagement with its natural ligands, CD80 (B7-1) or CD86 (B7-2), on antigen-presenting cells. This co-stimulatory signal is crucial for T-cell activation, proliferation, and cytokine production. **Reltecimod** intervenes at the initial step by binding to the CD28 dimer interface, thereby modulating the downstream signaling cascade.





Click to download full resolution via product page

Caption: CD28 signaling pathway and **Reltecimod**'s point of intervention.

# Experimental Protocols Protocol 1: ELISA-Based Competitive Binding Assay

This protocol describes a competitive ELISA to measure the binding of **Reltecimod** to immobilized CD28.

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow for the ELISA-based competitive binding assay.



### Materials:

- Recombinant Human CD28 Protein
- Biotinylated CD28 Ligand (e.g., Biotinylated Recombinant Human B7-1/CD80)
- Reltecimod
- 96-well ELISA plates
- Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
- Streptavidin-HRP
- TMB Substrate
- Stop Solution (e.g., 2 N H2SO4)
- Plate reader

### Procedure:

- Coating: Dilute Recombinant Human CD28 to 1-5  $\mu$ g/mL in Coating Buffer. Add 100  $\mu$ L to each well of a 96-well plate. Incubate overnight at 4°C.
- Washing: Discard the coating solution and wash the plate 3 times with 200  $\mu$ L of Wash Buffer per well.
- Blocking: Add 200  $\mu$ L of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate 3 times with Wash Buffer.



### · Competition:

- Prepare a serial dilution of Reltecimod in Assay Buffer.
- Prepare a solution of Biotinylated CD28 Ligand at a concentration predetermined to give a robust signal (e.g., 2x the Kd value).
- In a separate plate or tubes, mix equal volumes of the Reltecimod dilutions and the Biotinylated CD28 Ligand solution. Incubate for 30 minutes at room temperature.
- Transfer 100 μL of the mixture to the CD28-coated plate. Include controls for no competition (Biotinylated Ligand only) and background (Assay Buffer only).
- Incubate for 1-2 hours at room temperature.
- · Washing: Wash the plate 3 times with Wash Buffer.
- Detection:
  - Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.
  - Add 100 μL of the diluted Streptavidin-HRP to each well.
  - Incubate for 1 hour at room temperature, protected from light.
- Washing: Wash the plate 5 times with Wash Buffer.
- Development:
  - Add 100 µL of TMB Substrate to each well.
  - Incubate for 15-30 minutes at room temperature, or until a blue color develops.
- Stopping the Reaction: Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
- Reading: Read the absorbance at 450 nm using a plate reader.

### Data Analysis:



- Subtract the background absorbance from all readings.
- Plot the absorbance versus the log concentration of **Reltecimod**.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

# Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol is suitable for measuring the interaction in solution and is less prone to artifacts from surface immobilization.

**Experimental Workflow:** 



# Prepare serial dilution of Reltecimod, fixed concentration of CD28 and fluorescently-labeled peptide Mix reagents in a black microplate Incubate to reach equilibrium Read Fluorescence Polarization

Click to download full resolution via product page

Caption: Workflow for the Fluorescence Polarization competitive binding assay.

### Materials:

- Recombinant Human CD28 Protein
- Fluorescently-labeled peptide tracer that binds to CD28
- Reltecimod



- Black, low-binding 384-well plates
- Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
- · FP-capable plate reader

### Procedure:

- Reagent Preparation:
  - Prepare a serial dilution of Reltecimod in Assay Buffer.
  - Prepare a solution of Recombinant Human CD28 at a concentration that is approximately
     2-3 times the Kd of the fluorescent tracer.
  - Prepare a solution of the fluorescently-labeled peptide tracer at a low nanomolar concentration (e.g., 1-10 nM).
- Assay Setup:
  - To the wells of a black 384-well plate, add:
    - 5 μL of Assay Buffer (for total binding) or Reltecimod dilution.
    - 10 μL of Recombinant Human CD28 solution.
    - 5 μL of fluorescently-labeled peptide tracer solution.
  - Include controls for the free tracer (no CD28) and buffer blank.
- Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
- Reading: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

### Data Analysis:

• The change in millipolarization (mP) is plotted against the log concentration of **Reltecimod**.



• The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

# **Protocol 3: Radioligand Binding Assay (RBA)**

This is a highly sensitive method but requires handling of radioactive materials.

Experimental Workflow:



Click to download full resolution via product page

Caption: Workflow for the Radioligand Binding Assay.

Materials:



- CD28-expressing cells (e.g., Jurkat cells) or cell membranes
- [125I]-labeled CD28 ligand
- Reltecimod
- Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
- Wash Buffer (e.g., ice-cold Binding Buffer)
- Glass fiber filters
- Filtration apparatus
- Scintillation fluid
- Scintillation counter

### Procedure:

- Reaction Setup:
  - In reaction tubes, combine:
    - Binding Buffer
    - A fixed concentration of [125I]-labeled CD28 ligand (typically at or below its Kd).
    - Varying concentrations of Reltecimod.
    - A constant amount of CD28-expressing cell membranes (e.g., 10-50 μg protein).
  - Include tubes for total binding (no Reltecimod) and non-specific binding (a high concentration of a known non-radioactive CD28 ligand).
- Incubation: Incubate the tubes for 60-120 minutes at room temperature or 37°C to reach equilibrium.
- Filtration:



- Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
- Wash the filters quickly with ice-cold Wash Buffer to remove unbound radioligand.
- Counting:
  - Place the filters in scintillation vials.
  - Add scintillation fluid and measure the radioactivity using a scintillation counter.

### Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding versus the log concentration of Reltecimod.
- Fit the data to a one-site competition model to determine the IC50 value.

# Conclusion

The protocols outlined in this document provide a comprehensive guide for characterizing the binding of **Reltecimod** to CD28. The choice of assay will depend on the available resources and specific experimental goals. Proper execution of these competitive binding assays will yield valuable data on the binding affinity of **Reltecimod**, contributing to a deeper understanding of its therapeutic potential.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. researchgate.net [researchgate.net]
- 2. Reltecimod dosing, indications, interactions, adverse effects, and more [reference.medscape.com]



- 3. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Competitive Binding Assay for Reltecimod and CD28]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610440#how-to-perform-a-competitive-binding-assay-for-reltecimod-and-cd28]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com